MFCD18317930
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Overview
Description
MFCD18317930 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of MFCD18317930 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route includes the preparation of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD18317930 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . The compound is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon–carbon bonds under mild conditions . Common reagents used in these reactions include boron reagents and water radical cations.
Scientific Research Applications
MFCD18317930 has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of complex molecules and as a reagent in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug development. Industrially, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of MFCD18317930 involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
MFCD18317930 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or those involved in similar chemical reactions. The comparison can be based on factors such as reactivity, stability, and solubility. For instance, compounds with similar triazolo ring structures may share some reactivity but differ in their stability and solubility profiles .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
5-(5-carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-11-4-8(13(19)20)9(5-16-11)7-3-6(12(17)18)1-2-10(7)15/h1-5H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHJRZIVXVMWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687901 |
Source
|
Record name | 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-45-7 |
Source
|
Record name | 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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